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Compound Name: Desmethylcabozantinib

Cat. No.: B15354558 Get Quote

For Immediate Release

This application note provides a comprehensive protocol for the laboratory synthesis of

Desmethylcabozantinib, a primary active metabolite of the tyrosine kinase inhibitor

Cabozantinib. This document is intended for researchers, scientists, and professionals in the

field of drug development and medicinal chemistry. The protocol details a selective

demethylation process, offering a reproducible method for obtaining this key metabolite for

research and analytical purposes.

Introduction
Desmethylcabozantinib, also known as 7-demethyl cabozantinib, is a significant metabolite of

Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2,

and RET. Understanding the pharmacological profile and potential activity of its metabolites is

crucial for comprehensive drug development and safety assessment. The synthesis of this

metabolite is essential for its use as a reference standard in metabolic studies, for in vitro

biological evaluation, and as a starting material for further chemical modifications, such as the

development of PROTACs (Proteolysis Targeting Chimeras).[1][2] The protocol outlined below

is based on the selective demethylation of the 7-methoxy group on the quinoline core of

Cabozantinib.
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The synthesis of Desmethylcabozantinib is achieved through a single-step demethylation

reaction starting from the parent drug, Cabozantinib. The reaction employs boron tribromide

(BBr₃) as a powerful and selective demethylating agent for aryl methyl ethers. The process

involves the careful addition of BBr₃ to a solution of Cabozantinib in a chlorinated solvent at

reduced temperature, followed by quenching and purification.
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Caption: Workflow for the synthesis of Desmethylcabozantinib.

Experimental Protocol
This protocol is adapted from the supplementary materials of Sachkova et al., Pharmaceutics

2022.[1]
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Materials and Reagents:

Cabozantinib

Boron tribromide (BBr₃), 1M solution in Dichloromethane (DCM)

Anhydrous Dichloromethane (DCM)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Silica gel for column chromatography

Standard laboratory glassware and magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Reaction Setup: Dissolve Cabozantinib (1 equivalent) in anhydrous Dichloromethane (DCM)

under an inert atmosphere.

Cooling: Cool the resulting solution to 0 °C using an ice bath.

Addition of Demethylating Agent: Slowly add a 1M solution of Boron tribromide (BBr₃) in

DCM (2.5 equivalents) to the cooled solution dropwise over 15 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir the mixture at room temperature for 3 hours.

Quenching: Carefully quench the reaction by the slow, dropwise addition of Methanol

(MeOH) at 0 °C.

Concentration: Remove the solvent from the reaction mixture under reduced pressure (rotary

evaporation).
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Purification: Purify the resulting crude residue by column chromatography on silica gel, using

a gradient of Methanol in Dichloromethane (0–5%) as the eluent.

Product Isolation: Combine the fractions containing the desired product and concentrate

under reduced pressure to yield Desmethylcabozantinib as a solid.

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of

Desmethylcabozantinib.

Parameter Value Source

Starting Material Cabozantinib Sachkova et al.

Product

N-(4-((7-hydroxy-6-

methoxyquinolin-4-

yl)oxy)phenyl)-N'-(4-

fluorophenyl)cyclopropane-1,1-

dicarboxamide

Sachkova et al.

Molecular Formula C₂₇H₂₂FN₃O₅ Calculated

Molecular Weight 487.48 g/mol Calculated

Yield 70% Sachkova et al.

Appearance White Solid Sachkova et al.

Characterization Data (from Sachkova et al.):

¹H NMR (400 MHz, DMSO-d₆) δ: 10.15 (s, 1H), 10.03 (s, 1H), 9.59 (s, 1H), 8.32 (d, J = 5.3

Hz, 1H), 7.72 – 7.66 (m, 2H), 7.64 – 7.58 (m, 2H), 7.39 (s, 1H), 7.24 (s, 1H), 7.21 – 7.12 (m,

4H), 6.31 (d, J = 5.3 Hz, 1H), 3.94 (s, 3H), 1.49 (s, 4H).

¹³C NMR (101 MHz, DMSO-d₆) δ: 168.79, 168.04, 161.94, 158.58, 156.20, 151.72, 149.81,

148.24, 145.54, 144.97, 135.53, 122.99, 122.91, 122.06, 115.89, 115.67, 115.46, 109.11,

105.74, 99.17, 56.40, 31.50, 15.53.
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HRMS (ESI) m/z: [M + H]⁺ Calculated for C₂₇H₂₃FN₃O₅⁺: 488.1616; Found: 488.1614.

Conclusion
This protocol provides a reliable and efficient method for the synthesis of

Desmethylcabozantinib. The use of boron tribromide allows for selective demethylation,

yielding the desired product in good purity and yield. This synthesized metabolite can serve as

a critical tool for researchers in advancing the understanding of Cabozantinib's metabolism and

exploring new therapeutic avenues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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